molecular formula C12H19Br2NO2 B1313292 Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate CAS No. 203664-61-3

Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Cat. No. B1313292
Key on ui cas rn: 203664-61-3
M. Wt: 369.09 g/mol
InChI Key: MBNHUCDXSFFRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06518423B1

Procedure details

200 ml of a solution of 19.7 g of triphenylphosphine and 12.4 g of carbon tetrabromide in dichloromethane was stirred under ice-cooling and 20 ml of a solution of 4.0 g of 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde in dichloromethane was dropped thereinto. After stirring for 1 hour, the reaction mixture was diluted with diethyl ether and filtered through celite to thereby remove the insoluble residue. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with ethyl acetate/n-hexane) to thereby give 5.7 g of 4-(2,2-dibromovinyl)-1-(tert-butoxycarbonyl)piperidine as a colorless oily component. Next, 2.72 g of this product was dissolved in 50 ml of dry tetrahydrofuran in a nitrogen atmosphere and cooled to −78° C. A 1.0 M solution of n-buthyllithium (15 ml; 15 mmol) in hexane was dropped thereinto and the resulting mixture was stirred for 1 hour and then at room temperature for additional 1 hour. After cooling to −78° C. again, ethyl chloroformate was dropped into the reaction mixture. Then the reaction mixture was brought back to room temperature and distributed into water and ethyl acetate. The organic layer was extracted, washed with water and dried over magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with ethyl acetate/n-hexane) to thereby give 2.2 g of ethyl(1-(tert-butoxycarbonyl)piperidin-4-yl)propionate as a colorless oily component. A 1.1 g portion of this product was dissolved in a mixture of anisole (5 ml) with dichloromethane (5 ml). To this solution was added trifluoroacetic acid until the material disappeared. The reaction mixture was distributed into an aqueous solution of potassium carbonate and ethyl acetate. The organic layer was extracted and dried over potassium carbonate. After distilling off the solvent under reduced pressure, the residue was dissolved in 20 ml of N,N-dimethylformamide. After adding 350 mg of potassium carbonate and 630 mg of 8-chloromethyl-10H-pyrazino[2.3-b][1,4]benzothiazine, the resulting mixture was heated to 80° C. for 1 hour. Then the reaction mixture was brought back to room temperature and distributed into water and ethyl acetate. The organic layer was extracted, washed with water and dried over sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol) to thereby give 550 mg of yellow crystals of ethyl[1-(10H-pyrazino[2,3-b][1,4]benzothiazin-8-ylmethyl)piperidin-4-yl]propiolate.
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Br:24])(Br)(Br)[Br:21].[C:25]([O:29][C:30]([N:32]1[CH2:37][CH2:36][CH:35]([CH:38]=O)[CH2:34][CH2:33]1)=[O:31])([CH3:28])([CH3:27])[CH3:26]>ClCCl.C(OCC)C>[Br:21][C:20]([Br:24])=[CH:38][CH:35]1[CH2:36][CH2:37][N:32]([C:30]([O:29][C:25]([CH3:26])([CH3:28])[CH3:27])=[O:31])[CH2:33][CH2:34]1

Inputs

Step One
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
19.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
12.4 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
to thereby remove the insoluble residue
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluted with ethyl acetate/n-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(=CC1CCN(CC1)C(=O)OC(C)(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.